

Oxaprozin-d10: A Comprehensive Material Safety Data Sheet (MSDS) Technical Guide

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Compound of Interest

Compound Name: Oxaprozin-d10

Cat. No.: B15621311

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for **Oxaprozin-d10**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. The information presented is curated for professionals in research and drug development who handle this compound. For the purpose of this guide, the safety and toxicological data for Oxaprozin are used as a surrogate for **Oxaprozin-d10**, a common practice for deuterated compounds where specific data is not available, based on the principle that deuteration is unlikely to significantly alter the core toxicological profile.

Core Safety & Physical Properties

Oxaprozin-d10 is the deuterated form of Oxaprozin, an anti-inflammatory drug. While specific safety data for the deuterated version is not extensively published, the material safety data sheet (MSDS) for Oxaprozin provides critical safety information. Oxaprozin is classified as harmful if swallowed and may cause skin and serious eye irritation.^[1] It is also recognized as toxic to aquatic life with long-lasting effects.^[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Oxaprozin and its deuterated analog, **Oxaprozin-d10**.

Property	Value
Oxaprozin-d10	
Molecular Formula	C ₁₈ H ₅ D ₁₀ NO ₃ [2][3]
Molecular Weight	303.38 g/mol [3]
Oxaprozin	
CAS Number	21256-18-8[1]
Molecular Formula	C ₁₈ H ₁₅ NO ₃ [4]
Molecular Weight	293.32 g/mol [4][5]
Appearance	White to off-white powder/crystalline solid[5]
Melting Point	161 - 165 °C[4]
Solubility	Insoluble in water[4]
pKa	4.3 in water[5]

Toxicological Data

The toxicological profile of Oxaprozin is crucial for understanding the potential hazards of **Oxaprozin-d10**. The following tables summarize the acute toxicity data for Oxaprozin across various species and routes of administration.

Acute Toxicity - Lethal Dose (LD50) Values for Oxaprozin

Species	Route	LD50
Rat	Oral	4470 mg/kg[6]
Rat	Intraperitoneal	506 mg/kg[6]
Rat	Subcutaneous	2910 mg/kg[6]
Rat	Intravenous	82 mg/kg[6]
Mouse	Oral	1210 mg/kg[6]
Mouse	Intraperitoneal	376 mg/kg[6]
Mouse	Subcutaneous	556 mg/kg[6]
Mouse	Intravenous	93 mg/kg[6]
Dog	Oral	>2000 mg/kg[6]
Rabbit	Oral	172 mg/kg[6]

Hazard Classification

Hazard	Classification
Acute Oral Toxicity	Harmful if swallowed[1]
Skin Irritation	Causes skin irritation[1]
Eye Irritation	Causes serious eye irritation[1]
Aquatic Hazard	Toxic to aquatic life with long lasting effects[1]

Experimental Protocols

Understanding the methodologies behind the toxicological data is essential for interpreting its relevance. The following are generalized protocols for key toxicological assessments based on standard guidelines.

Acute Oral Toxicity (LD50) Study Protocol

An acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration. The protocol typically involves the following steps:

- **Animal Selection:** Healthy, young adult rats of a specific strain are used.
- **Acclimation:** Animals are acclimated to the laboratory conditions for at least five days before the study.
- **Fasting:** Animals are fasted overnight prior to dosing.
- **Dose Administration:** The test substance is administered orally by gavage in a suitable vehicle. A range of dose levels is used to determine the dose that is lethal to 50% of the animals.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- **Necropsy:** A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.
- **Data Analysis:** The LD50 value is calculated using appropriate statistical methods.

Skin Irritation Protocol

This test evaluates the potential of a substance to cause skin irritation.

- **Animal Selection:** Albino rabbits are typically used for this assay.
- **Test Site Preparation:** The fur on the back of the rabbit is clipped 24 hours before the test.
- **Application:** A small amount of the test substance is applied to a small area of the clipped skin and covered with a gauze patch. An untreated area of skin serves as a control.
- **Exposure:** The patch is left in place for a specified period, usually 4 hours.
- **Observation:** The skin is examined for signs of erythema (redness) and edema (swelling) at various time points after patch removal (e.g., 1, 24, 48, and 72 hours).

- Scoring: The severity of the skin reactions is scored according to a standardized system.

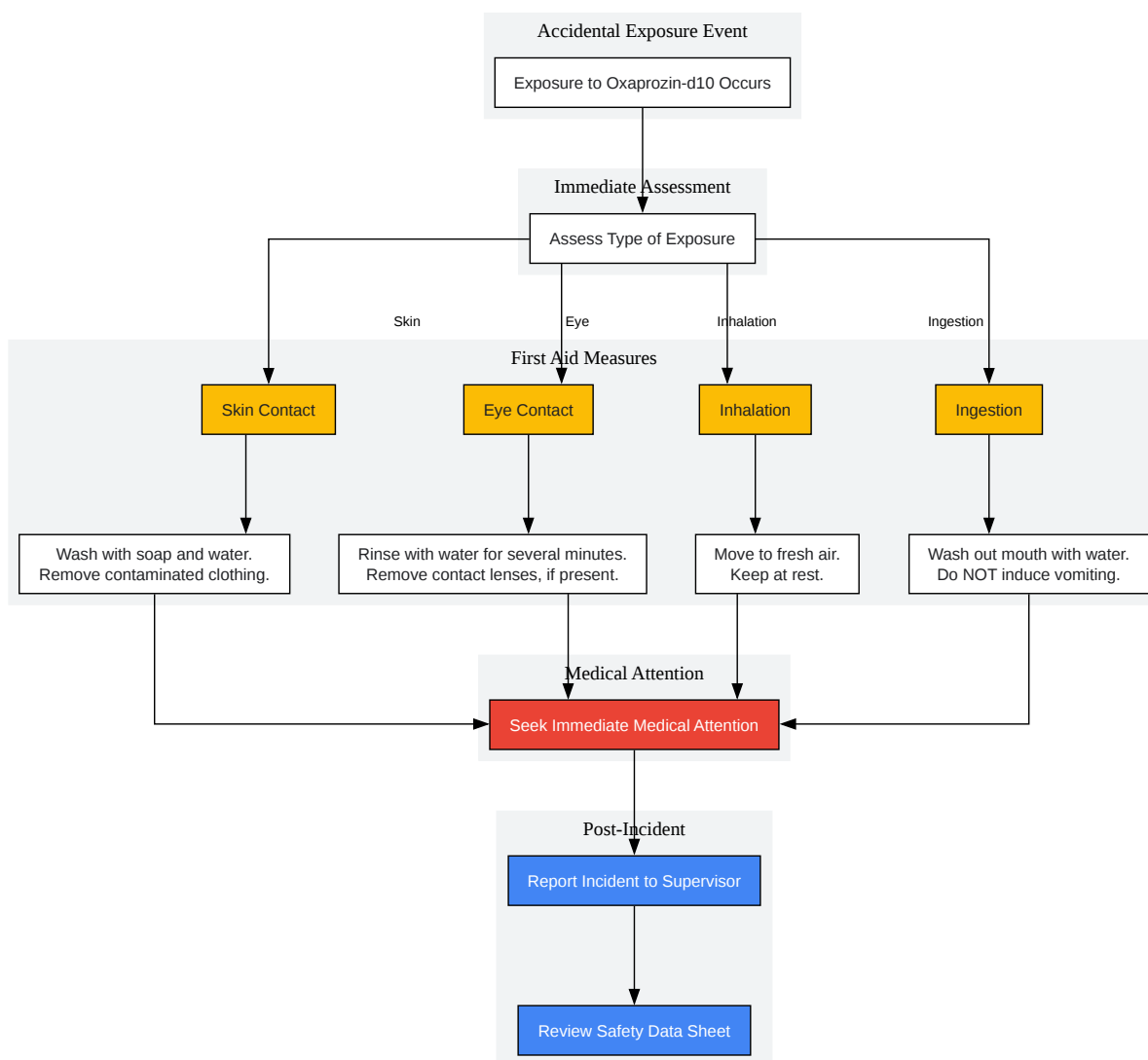
Eye Irritation Protocol

This protocol assesses the potential of a substance to cause eye irritation or damage.

- Animal Selection: Albino rabbits are the standard model for this test.
- Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.
- Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
- Scoring: The ocular reactions are scored based on a standardized grading system. The reversibility of any observed effects is also assessed.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for handling an accidental exposure to **Oxaprozin-d10** in a laboratory setting. This workflow is based on the first aid measures and safety precautions outlined in the material safety data sheets for Oxaprozin.



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Figure 1: Workflow for Accidental Exposure to **Oxaprozin-d10**

Conclusion

This technical guide provides essential material safety data sheet information for **Oxaprozin-d10**, leveraging the comprehensive data available for its parent compound, Oxaprozin. Researchers, scientists, and drug development professionals should adhere to the safety precautions, handling guidelines, and emergency procedures outlined in this document and the manufacturer's supplied safety data sheet to ensure a safe laboratory environment. The provided toxicological data and experimental protocols offer a deeper understanding of the potential hazards associated with this compound.

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